molecular formula C23H23BrN2O2 B452846 [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone

[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone

Cat. No.: B452846
M. Wt: 439.3g/mol
InChI Key: QAICUAZAFFMTRS-UHFFFAOYSA-N
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Description

[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, bromination, and subsequent functionalization with the morpholine moiety.

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Functionalization with Morpholine: The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. This can be achieved by reacting the brominated quinoline intermediate with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline core. Fluorescent probes are valuable tools for imaging and detecting biological molecules and processes.

Medicine

In medicine, quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the morpholine moiety may enhance the compound’s pharmacokinetic properties, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials, such as improved stability and performance.

Mechanism of Action

The mechanism of action of [6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and morpholine moiety may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic nitrogenous compound with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A quinoline alkaloid with anticancer properties.

    Ciprofloxacin: A quinolone antibiotic used to treat bacterial infections.

Uniqueness

[6-bromo-2-(4-isopropylphenyl)-4-quinolyl](morpholino)methanone is unique due to the presence of the bromine atom and morpholine moiety, which may enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives

Properties

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3g/mol

IUPAC Name

[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C23H23BrN2O2/c1-15(2)16-3-5-17(6-4-16)22-14-20(23(27)26-9-11-28-12-10-26)19-13-18(24)7-8-21(19)25-22/h3-8,13-15H,9-12H2,1-2H3

InChI Key

QAICUAZAFFMTRS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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